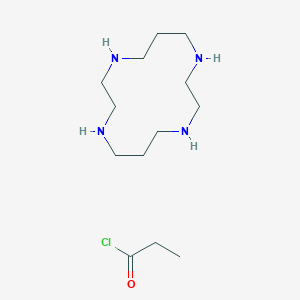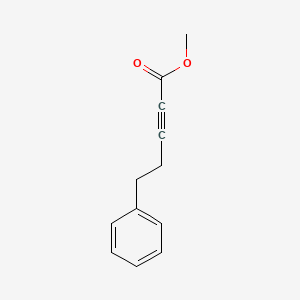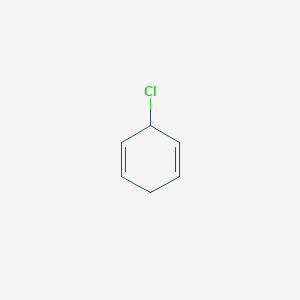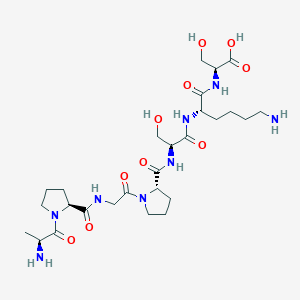![molecular formula C15H14F3N3O2S B14222221 Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- CAS No. 827019-70-5](/img/structure/B14222221.png)
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-nitro-2-thienyl group and a 3-(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 5-nitro-2-thiophenecarboxaldehyde under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Cyclization: Acidic or basic catalysts, solvents like toluene or acetonitrile.
Major Products Formed
Reduction: Formation of 1-(5-amino-2-thienyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Cyclization: Formation of different heterocyclic compounds with potential biological activity.
科学的研究の応用
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Piperazine, 1-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-: Lacks the nitro group, which may result in different biological activity.
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-: Lacks the trifluoromethyl group, which may affect its lipophilicity and membrane penetration.
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(methyl)phenyl]-: The trifluoromethyl group is replaced by a methyl group, potentially altering its chemical reactivity and biological effects.
Uniqueness
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
827019-70-5 |
|---|---|
分子式 |
C15H14F3N3O2S |
分子量 |
357.4 g/mol |
IUPAC名 |
1-(5-nitrothiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)11-2-1-3-12(10-11)19-6-8-20(9-7-19)13-4-5-14(24-13)21(22)23/h1-5,10H,6-9H2 |
InChIキー |
KJOVGCBDEZWBQP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(S3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)
![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)

